His-Glu

描述

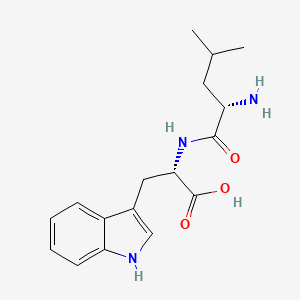

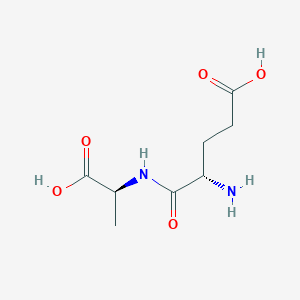

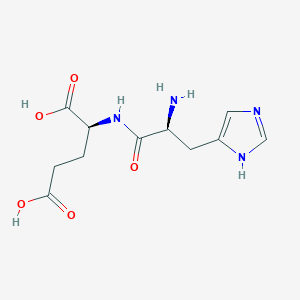

The His-Glu dipeptide is a combination of the amino acids histidine (His) and glutamic acid (Glu). These amino acids are important in various biological processes, including the biosynthesis of proteins and metabolic pathways. Histidine is particularly notable for its role in the biosynthesis of histamine and as a precursor to various other biochemical compounds. Glutamic acid, on the other hand, is a key amino acid in cellular metabolism and serves as a neurotransmitter in the brain.

Synthesis Analysis

The synthesis of His-Glu-related compounds involves complex biochemical pathways. For instance, the biosynthesis of the amino acid histidine in Escherichia coli involves the conversion of certain intermediates to imidazole glycerol phosphate (IGP) and other compounds by the action of proteins encoded by the hisF and hisH genes . The synthesis of glutathione, which contains glutamic acid, is catalyzed by glutathione synthetase (GS) and involves the ATP-dependent ligation of γ-glutamylcysteine and glycine .

Molecular Structure Analysis

The molecular structure of enzymes involved in the synthesis of His-Glu-related compounds is complex. For example, the crystal structure of human GS reveals that it belongs to the ATP-grasp superfamily, despite lacking detectable sequence identity with other family members . The structure of the glutamine amidotransferase subunit (hisH) of imidazole glycerol phosphate synthase (IGPS) has been predicted using energy-based threading programs, highlighting a conserved core region and a variable domain likely involved in protein-protein interactions .

Chemical Reactions Analysis

The chemical reactions involving His-Glu-related enzymes are intricate and highly specific. The glutaminase domain of glucosamine-6-phosphate synthase (GlmS) catalyzes the conversion of glutamine to glutamic acid, releasing ammonia . The enzyme's active site and catalytic mechanism have been investigated using computational methods, revealing insights into substrate binding and the role of specific amino acids in the catalysis .

Physical and Chemical Properties Analysis

The physical and chemical properties of His-Glu-related compounds and enzymes are influenced by their structure and function. For instance, mutations in the epsilon subunit of the Escherichia coli F1F0 ATP synthase at residues Glu-32 and His-39 affect the inhibitory properties of the enzyme, indicating the importance of these residues in the enzyme's function . The introduction of a C-terminal His-tag on glutamine synthetase (GS) from Corynebacterium glutamicum has been shown to enhance the formation of inclusion bodies in E. coli, suggesting that the C-terminal residues are crucial for proper folding and solubility of the enzyme .

科学研究应用

1. 酶中的催化活性

His-Glu氨基酸组合在各种酶的催化活性中得到了广泛研究。例如,在辣根过氧化物酶的研究中,发现用谷氨酸(Glu)替换远端组氨酸(His)会显著影响酶的活性。用Glu代替His的突变酶显示出不同的反应速率和氧化活性,表明Glu在过氧化物酶反应中可能作为酸碱催化剂(Tanaka, Ishimori, & Morishima, 1996)。类似的研究还在其他酶上进行过,比如巴氏蜡样芽孢杆菌α-淀粉酶,其中用Glu替换His以观察酶的转糖活性的变化(Tran et al., 2014)。

2. 蛋白质中的结构作用

His-Glu组合对于维持蛋白质的结构完整性也是重要的。例如,在大肠杆菌中,含有单个组氨酸残基的乳糖渗透酶被研究以了解邻近残基(包括Glu)在乳糖/H+共转运中的作用(Püttner & Kaback, 1988)。另一项研究关注组氨酸和谷氨酸在人类溶菌酶的结构和功能中的作用,为了解这些氨基酸在酶活性和蛋白质稳定性中的重要性提供了见解(Harata, Muraki, & Jigami, 1993)。

3. 代谢途径中的作用

His-Glu序列参与了各种代谢途径。例如,咪唑甘油磷酸合成酶复合物依赖于His和Glu之间的相互作用来发挥其在组氨酸生物合成途径中的功能。该复合物的变构激活和亚基之间的相互作用突显了这些氨基酸在代谢调节中的关键作用(Wurm et al., 2021)。

4. 酶机制

对于像百日咳杆菌腺苷酸环化酶这样的酶的研究突显了His-Glu在酶机制中的重要作用,作为一种一般的酸碱催化剂。将His63突变为各种残基如Arg、Glu、Gln或Val已显示出催化效率的改变,表明His-Glu在反应机制中的重要性(Munier et al., 1992)

作用机制

Target of Action

His-Glu, also known as H-His-Glu-OH, is a dipeptide composed of the amino acids histidine and glutamate. It is involved in several biochemical processes and interacts with various targets within the cell. One of its primary targets is the protease enzyme family . In particular, it binds to the single metal ion (usually zinc) by two histidines in a His-Glu-Xaa-Xaa-Glu motif, where Xaa is any amino acid . This interaction plays a crucial role in the functioning of these enzymes.

Mode of Action

The interaction of His-Glu with its targets involves the formation of a catalytic triad, a common motif for generating a nucleophilic residue for covalent catalysis . The residues form a charge-relay network to polarize and activate the nucleophile, which attacks the substrate, forming a covalent intermediate which is then hydrolyzed to release the product and regenerate free enzyme .

Biochemical Pathways

His-Glu is involved in several biochemical pathways. One of the key pathways is the proteolytic pathway, where it plays a role in the final stages of post-translational processing for many proteins . Another important pathway is the gluconeogenesis pathway, where it has been found to play a role in the production of glucose-6-phosphate .

Pharmacokinetics

Excretion would likely occur via the kidneys .

Result of Action

The action of His-Glu results in various molecular and cellular effects. By facilitating the function of protease enzymes, it aids in the breakdown of proteins into their constituent amino acids . In the gluconeogenesis pathway, it contributes to the production of glucose, an essential energy source for cells .

Action Environment

The action of His-Glu can be influenced by various environmental factors. For instance, abiotic stresses such as salinity, drought, and temperature can lead to an increase in the levels of certain compounds like methylglyoxal, which His-Glu helps to detoxify . Additionally, the pH of the environment can affect the binding of His-Glu to its targets, influencing its efficacy .

未来方向

属性

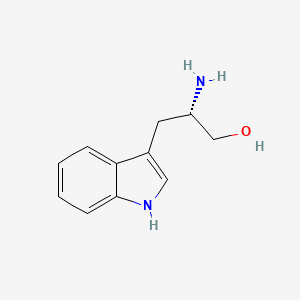

IUPAC Name |

(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]pentanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N4O5/c12-7(3-6-4-13-5-14-6)10(18)15-8(11(19)20)1-2-9(16)17/h4-5,7-8H,1-3,12H2,(H,13,14)(H,15,18)(H,16,17)(H,19,20)/t7-,8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHOLZZKNEBBHTH-YUMQZZPRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC=N1)CC(C(=O)NC(CCC(=O)O)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(NC=N1)C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30426673 | |

| Record name | CHEBI:73928 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30426673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Histidylglutamic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0028884 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Product Name |

His-Glu | |

CAS RN |

53634-28-9 | |

| Record name | CHEBI:73928 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30426673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Histidylglutamic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0028884 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of the His-Glu motif in enzymatic catalysis?

A1: The His-Glu motif is often found within the active sites of enzymes, playing a crucial role in catalysis. For example, in aspartyl dipeptidase, a serine protease, the active site features a Ser-His-Glu catalytic triad. This is the first documented instance of a serine protease utilizing glutamate within its catalytic triad. []

Q2: How does the His-Glu motif contribute to the function of Pseudomonas aeruginosa LD-Carboxypeptidase?

A2: Pseudomonas aeruginosa LD-Carboxypeptidase relies on a Ser-His-Glu catalytic triad for its activity. The enzyme, essential for bacterial peptidoglycan recycling, cleaves amide bonds between L- and D-amino acids. []

Q3: What unique characteristic does the His-Glu motif confer upon Csd4 in Helicobacter pylori?

A3: In the bacterium Helicobacter pylori, the carboxypeptidase Csd4 utilizes a His-Glu-Gln configuration to coordinate a catalytic zinc ion. This unique arrangement is essential for Csd4's activity in cleaving tripeptide peptidoglycan substrates, influencing the bacterium's helical shape. []

Q4: Can the His-Glu motif be manipulated to alter enzyme activity?

A4: Yes, manipulating the His-Glu motif can impact enzyme activity. In Bacillus cereus, the arylamine N-acetyltransferase (NAT) enzyme, (BACCR)NAT3, possesses an unusual Cys-His-Glu catalytic triad. Research has shown that substituting the glutamate with aspartate does not significantly alter the enzyme's structure or function, challenging the previous belief that the Cys-His-Asp triad was essential for NAT activity. []

Q5: Is the His-Glu motif involved in metal ion binding in enzymes?

A5: Yes, research suggests the His-Glu motif plays a role in metal ion binding within certain enzymes. In ferrochelatase, an enzyme that inserts iron into protoporphyrin IX to form heme, the His-Glu pair is crucial for metal ion binding and catalysis. The His residue, when deprotonated, binds the incoming metal ion. []

Q6: Does the His-Glu motif participate in substrate recognition?

A6: Yes, the His-Glu motif can contribute to substrate recognition. Studies on the thioesterase (TE) involved in the biosynthesis of the anticancer compound Curacin A show that a conserved arginine residue near the Ser-His-Glu catalytic triad interacts with the substrate's β-sulfate group, highlighting the motif's role in substrate recognition. []

Q7: How does the His-Glu motif contribute to the function of dimethylarginine dimethylaminohydrolase (DDAH)?

A7: DDAH, an enzyme regulating nitric oxide synthases, relies on a Cys-His-Glu catalytic triad for its activity. Interestingly, the cysteine residue within this motif (Cys-249) can undergo S-nitrosylation by nitric oxide, leading to reversible inhibition of DDAH. []

Q8: What is the structure of the His-Glu motif?

A8: The His-Glu motif, as its name suggests, comprises two amino acids: Histidine (His) and Glutamic acid (Glu). These amino acids are typically located adjacent to each other in the polypeptide chain.

Q9: Are there computational studies investigating the His-Glu motif?

A9: Yes, computational chemistry has been employed to investigate the His-Glu motif. For instance, molecular dynamics (MD) simulations and quantum mechanics/molecular mechanics (QM/MM) calculations have been used to study the esterase activity of an engineered coiled-coil heptamer (CC-Hept) containing the Cys-His-Glu catalytic triad. These studies provided insights into the enzyme-substrate interactions and the mechanism of esterase activity. []

Q10: Have dipeptides containing the His-Glu motif been explored for molecular electronics?

A10: Research has explored the potential of dipeptides incorporating the His-Glu motif, such as Histidine-Glutamic acid, for molecular electronics applications. Theoretical studies using the non-equilibrium Green’s function method combined with density functional theory (NEGF-DFT) have investigated their potential as molecular rectifiers. []

Q11: How do changes in the His-Glu motif affect peptide activity?

A11: In studies on the anticandidal activity of histatin-like peptides, it was observed that the presence of a His-Glu-Glu sequence contributed to the peptide's effectiveness against Candida albicans. The specific arrangement and properties of these amino acids within the peptide sequence influence its interaction with the target and, consequently, its biological activity. []

Q12: Can modifications to the His-Glu motif influence peptide binding affinity?

A12: Yes, modifications to the His-Glu motif can alter a peptide's binding affinity. Research on peptides mimicking the active site of acetylcholinesterase demonstrated that incorporating a His-Glu sequence within tetrapeptides enhanced their binding affinity for organophosphate and carbamate pesticides. Computational simulations confirmed the correlation between the peptide design and binding affinity. []

Q13: How does moisture absorption affect the properties of peptides containing the His-Glu motif?

A13: Moisture absorption can significantly impact the stability and activity of peptides containing the His-Glu motif. Studies on the soybean peptide Ser-His-Glu-Cys-Asn (SHECN) revealed that moisture absorption leads to changes in its microstructure, a decrease in its antioxidant activity, and potential for degradation. This highlights the importance of proper storage to prevent moisture absorption. []

Q14: What techniques are used to study peptides containing the His-Glu motif?

A14: Various analytical techniques are employed to study peptides containing the His-Glu motif. These include:

- High-performance liquid chromatography (HPLC): For purification and separation of peptides, including those containing His-Glu, from complex mixtures. [, ]

- Mass spectrometry: Used for determining the molecular weight and amino acid sequence of peptides, providing insights into their structure and modifications. [, , , , ]

- Nuclear magnetic resonance (NMR) spectroscopy: Offers information about the structure, dynamics, and interactions of peptides in solution, including those containing His-Glu. [, ]

- Circular dichroism (CD) spectroscopy: Helps determine the secondary structure of peptides and study conformational changes. []

- X-ray crystallography: Provides high-resolution three-dimensional structures of proteins, elucidating the spatial arrangement of amino acids within the His-Glu motif and its surroundings. [, , , , ]

Q15: Is the His-Glu motif found in other organisms besides bacteria?

A15: Yes, the His-Glu motif is found across various organisms. For example, it is present in the neurotensin-related peptide margaratensin, isolated from the skin of the Chinese frog Rana margaratae. [] It is also present in histatin proteins found in the saliva of humans and other primates. []

Q16: Does the His-Glu motif play a role in protein folding?

A16: While not directly involved in the primary steps of protein folding, the His-Glu motif can influence the conformation of proteins. Studies on the yeast protein Hsp33/YOR391Cp, a member of the ThiI/DJ-1/PfpI superfamily, revealed that it adopts an α/β-hydrolase fold and possesses the Cys-His-Glu catalytic triad. []

Q17: Can the His-Glu motif be used to design peptide-based drugs?

A17: The research on His-Glu-containing peptides, particularly those mimicking enzyme active sites, suggests potential applications in drug design. For instance, peptides with high binding affinity to specific targets like acetylcholinesterase could be explored for developing new pesticides or therapeutics. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[1,1'-biphenyl]-4-yl-2-[2-(3,4-dimethylphenyl)hydrazono]-3-oxopropanal O-methyloxime](/img/structure/B1336470.png)

![1-{[2-(4-Ethylphenyl)-5-methyl-1,3-oxazol-4-YL]-methyl}piperidine-4-carboxylic acid](/img/structure/B1336471.png)

![4-ethyl-2-methyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B1336473.png)

![2-[Carboxylatomethyl-(4-methylphenyl)sulfonyl-amino]acetate](/img/structure/B1336488.png)